3-chloro-N-(pyridin-2-yl)propanamide

Medicinal Chemistry Heterocyclic Synthesis N-Alkylation

3-chloro-N-(pyridin-2-yl)propanamide is a dual-functional intermediate with a terminal chloro leaving group for nucleophilic substitution and a pyridinyl amide directing group for metal-catalyzed C-H functionalization. Ideal for alkylating N-heterocycles (e.g., benzimidazoles) and as a precursor for ruthenium-catalyzed reductive arylation. ≥95% purity ensures consistent reactivity. Not easily replaced by non-halogenated or differently halogenated analogs. Choose it for reliable, multi-step synthetic routes.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62
CAS No. 128456-13-3
Cat. No. B2991887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(pyridin-2-yl)propanamide
CAS128456-13-3
Molecular FormulaC8H9ClN2O
Molecular Weight184.62
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)CCCl
InChIInChI=1S/C8H9ClN2O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,10,11,12)
InChIKeyFDYLLPDWPNJJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(pyridin-2-yl)propanamide (CAS 128456-13-3) for Chemical Synthesis: Core Properties and Procurement Overview


3-chloro-N-(pyridin-2-yl)propanamide is a versatile organic compound characterized by a chloroalkyl chain and a pyridine-substituted amide group [1]. Its structure, with a molecular formula of C8H9ClN2O and a molecular weight of 184.62 g/mol, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis [1]. The compound is typically synthesized via an acylation reaction between 3-chloropropanoyl chloride and 2-aminopyridine, with protocols often achieving yields exceeding 85% [2].

Why Generic Substitution is Not Feasible for 3-Chloro-N-(pyridin-2-yl)propanamide (CAS 128456-13-3)


This compound serves a specific role as a chemical intermediate, where its utility is defined by the presence of a terminal chloro group and a pyridine-substituted amide [1]. The chloro group provides a specific, moderate leaving group capacity for nucleophilic substitution reactions, while the pyridinyl amide moiety can act as a directing group in metal-catalyzed transformations [2]. Replacing it with an analog lacking the chloro group (e.g., N-(pyridin-2-yl)propanamide) or one with a different halogen (e.g., bromo or iodo) would alter the reaction kinetics, product profile, and overall synthetic route, rendering direct substitution invalid for a defined process [3]. The following evidence highlights the specific quantitative properties and roles that define its use.

Quantitative Performance Metrics for 3-Chloro-N-(pyridin-2-yl)propanamide (CAS 128456-13-3) in Research Applications


Synthetic Utility in N-Alkylation Reactions for Heterocycle Construction

The compound serves as a specific alkylating agent in the synthesis of benzimidazole derivatives. In a reported protocol, 3-chloro-N-(pyridin-2-yl)propanamide was reacted with a benzimidazole-thione intermediate, using sodium bicarbonate and potassium iodide in DMF at 55 °C for 72 hours, to form an N-alkylated product [1]. This demonstrates its use in constructing complex heterocyclic systems where the chloroethyl chain provides the necessary linker length.

Medicinal Chemistry Heterocyclic Synthesis N-Alkylation

Predicted Physicochemical Profile and Storage Recommendations

Computational predictions and vendor specifications provide a baseline for handling and storage. The compound's predicted melting point is 104-106 °C, and its predicted boiling point is 394.6±22.0 °C at 760 mmHg [1]. The reported XLogP3 value is 1.1 [2]. For procurement, vendors specify a minimum purity of 95% and recommend long-term storage in a cool, dry place .

Chemical Properties Stability Storage

Key Application Scenarios for 3-Chloro-N-(pyridin-2-yl)propanamide (CAS 128456-13-3) in Research and Development


Synthesis of N-Alkylated Heterocycles in Medicinal Chemistry

This compound is utilized as an alkylating agent to introduce a 3-chloropropanamide chain onto nitrogen-containing heterocycles, such as benzimidazoles, which are core scaffolds in drug discovery [1]. The pyridinyl amide portion can later serve as a directing group or be cleaved, offering a versatile handle for further derivatization [2].

Precursor for N-(2-Pyridinyl)amide-Based Directing Groups in Catalysis

N-(2-Pyridinyl)amides are known to act as effective directing groups in ruthenium-catalyzed reductive arylation reactions [2]. 3-chloro-N-(pyridin-2-yl)propanamide can serve as a precursor for generating such N-Py-amide substrates, enabling subsequent C-H functionalization steps in complex molecule synthesis [2].

Reference Standard in Analytical Method Development

With its well-defined structure and high purity standards (typically ≥95%) , this compound can be used as a reference standard in analytical chemistry for method development and validation, including HPLC, GC-MS, and NMR spectroscopy, to identify or quantify related substances in reaction mixtures or final products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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